N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H26N4O4
- Molecular Weight : 410.5 g/mol
- CAS Number : 1005297-85-7
Property | Value |
---|---|
Molecular Formula | C22H26N4O4 |
Molecular Weight | 410.5 g/mol |
CAS Number | 1005297-85-7 |
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antitumor properties. A study demonstrated that similar compounds inhibited the growth of various cancer cell lines by interfering with DNA synthesis and cell cycle progression. The specific compound may exhibit similar mechanisms through its structural analogs .
Antimicrobial Properties
The compound has shown promise against several bacterial strains. In vitro studies suggest that it possesses antibacterial activity, potentially through the inhibition of bacterial folate synthesis pathways. This mechanism is crucial as it targets essential metabolic processes in bacteria, leading to cell death .
The biological activity is hypothesized to be mediated through:
- Inhibition of Enzymatic Activity : The compound may inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a related compound in L1210 leukemia cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM, suggesting potent activity comparable to established chemotherapeutic agents .
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial properties, N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl...) was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating effective antibacterial properties that warrant further investigation for potential clinical applications .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-6-15-11-23-20-18(19(15)30-7-2)21(28)26(22(29)25(20)5)12-17(27)24-16-9-13(3)8-14(4)10-16/h8-11H,6-7,12H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIPNXTSFIIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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